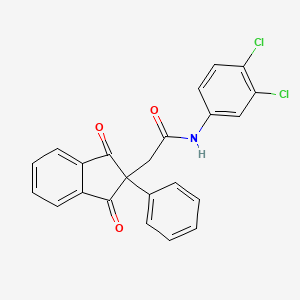

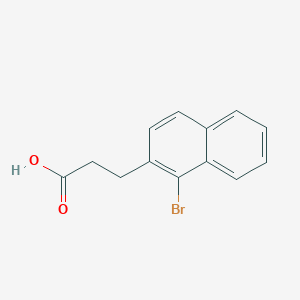

![molecular formula C15H7ClN2O2 B5596916 6-chloro-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B5596916.png)

6-chloro-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-chloro-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione is a chemical compound that has gained significant attention in the field of scientific research. The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

科学的研究の応用

Synthesis and Anticancer Potential

Researchers have developed new methods for the preparation of 2-substituted 6-chloro-2,7-dihydro-3H-dibenzo[de,h]cynnoline-3,7-diones, demonstrating their potential as pre-clinical anticancer agents. This involves an innovative three-step procedure including oxidation, cyclization, and selective alkylation, highlighting the compound's significance in the development of novel anticancer compounds (Cybulski et al., 2017).

Cytotoxic Evaluation

A study on novel functionalized dihydrobenzo[h]cinnoline-5,6-diones, synthesized via a one-pot multicomponent synthetic approach, revealed promising anticancer activity against human tumor cell lines. This underscores the compound's role in the discovery and evaluation of new anticancer therapies (Dang Thi et al., 2015).

Innovative Catalysis and Synthetic Methods

Innovative catalytic processes have been developed for synthesizing derivatives of 6-chloro-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione. For instance, a catalyst-free method involving the cascade annulation of enaminones with aryl diazonium tetrafluoroboronates efficiently produces cinnolines, showcasing the versatility of this compound in synthetic organic chemistry and its potential anti-inflammatory applications (Tian et al., 2023).

作用機序

Target of Action

Oprea1_622773 primarily targets the Corticosteroid 11-beta-dehydrogenase 1 (HSD11B1) . HSD11B1 is an enzyme involved in the metabolism of corticosteroids, which play a crucial role in various physiological processes, including immune response and regulation of inflammation.

Mode of Action

As an inhibitor of hsd11b1 , it likely binds to this enzyme and prevents it from catalyzing its usual reactions. This interaction could lead to changes in the levels of corticosteroids, potentially affecting processes such as inflammation and immune response.

Biochemical Pathways

Oprea1_622773, through its inhibition of HSD11B1, affects several biochemical pathways. These include the steroid hormone biosynthesis pathway, metabolism of xenobiotics by cytochrome P450 , and metabolic pathways . The downstream effects of these pathway alterations would depend on the specific physiological context but could include changes in hormone levels and altered metabolism of various substances.

Safety and Hazards

特性

IUPAC Name |

10-chloro-15,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,14-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7ClN2O2/c16-10-6-5-9-11-12(10)14(19)8-4-2-1-3-7(8)13(11)17-18-15(9)20/h1-6H,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFSYPUCEGFFBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NNC(=O)C4=C3C(=C(C=C4)Cl)C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

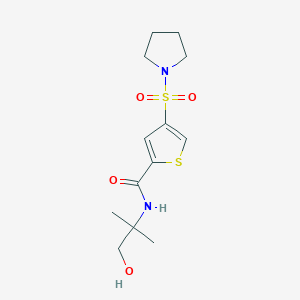

![16-[(benzylamino)carbonyl]tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B5596837.png)

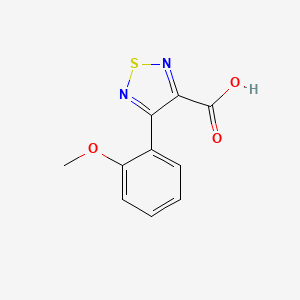

![N-cyclopropyl-N'-[4-(3-methylpyridin-4-yl)phenyl]urea](/img/structure/B5596839.png)

![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5596844.png)

![4-{[4-(methoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5596890.png)

![(1S*,5R*)-6-[2-(methylthio)benzyl]-3-(3-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5596904.png)

![2-[(4-chlorophenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde N-phenylthiosemicarbazone](/img/structure/B5596913.png)

![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5596924.png)